
4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester is a chemical compound characterized by its molecular structure, which includes a chloro group, a morpholin-4-yl group, and a benzoic acid moiety esterified with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and morpholine.
Esterification: The carboxylic acid group of 4-chlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Nucleophilic Substitution: Morpholine is then introduced to the reaction mixture, and a nucleophilic substitution reaction occurs, replacing a suitable leaving group with the morpholin-4-yl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Derivatives with different substituents replacing the original functional groups.
Applications De Recherche Scientifique
4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of various chemical products, including agrochemicals and dyes.
Mécanisme D'action
The mechanism by which 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
4-Chloro-3-morpholin-4-yl-benzoic acid: The parent acid without the methyl ester group.
4-Chloro-3-morpholin-4-yl-benzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
3-Chloro-4-morpholin-4-yl-benzoic acid methyl ester: Structural isomer with the positions of the chloro and morpholin-4-yl groups reversed.
Uniqueness: 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct chemical properties make it suitable for certain reactions and uses that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
886497-13-8 |
|---|---|
Formule moléculaire |
C12H14ClNO3 |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
methyl 4-chloro-3-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H14ClNO3/c1-16-12(15)9-2-3-10(13)11(8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Clé InChI |
OEUVKIGXJCMHLW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)Cl)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



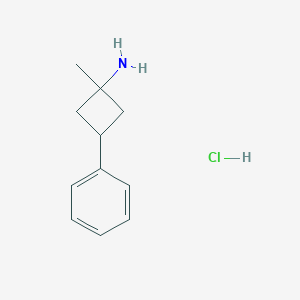
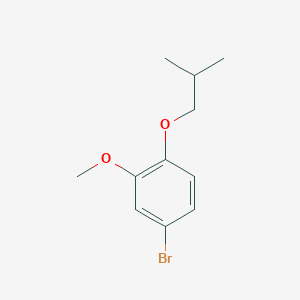
![2-Methyl-2,5-diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B15362959.png)
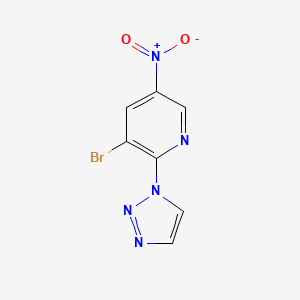
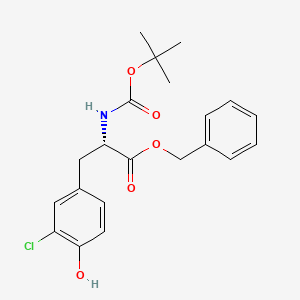
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
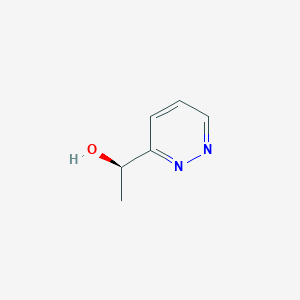
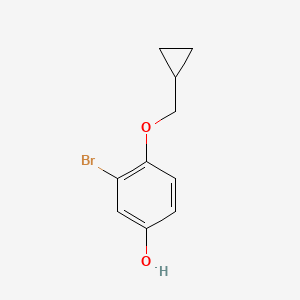
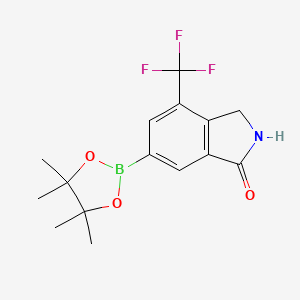
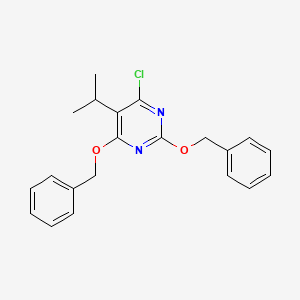
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)
![2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)
